![molecular formula C18H16BrN3O2 B2432099 1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide CAS No. 1796910-05-8](/img/structure/B2432099.png)
1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzoxazole, which is a heterocyclic compound with a fusion of benzene and oxazole. Benzoxazole derivatives have been found to exhibit a wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Benzoxazoles are known to participate in various chemical reactions, particularly due to the reactivity of the nitrogen and oxygen in the oxazole ring .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction
Research on compounds structurally related to "1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide" often focuses on the synthesis of novel bicyclic systems and the prediction of their biological activity. For instance, Kharchenko et al. (2008) described a one-pot condensation method for creating novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. Their study also presented a PASS prediction for the biological activity of these synthesized compounds, indicating a methodological approach to evaluating potential applications in biological contexts without directly implying drug usage or effects (Kharchenko, Detistov, & Orlov, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-12-6-1-2-7-13(12)20-17(23)15-9-5-11-22(15)18-21-14-8-3-4-10-16(14)24-18/h1-4,6-8,10,15H,5,9,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWUMYMNQIANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


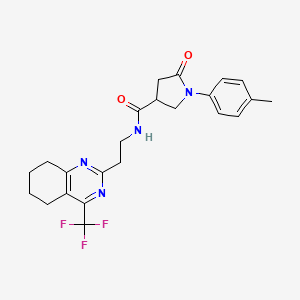
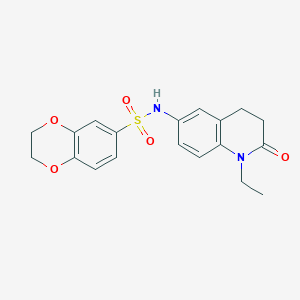
![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)
![1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432022.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2432023.png)
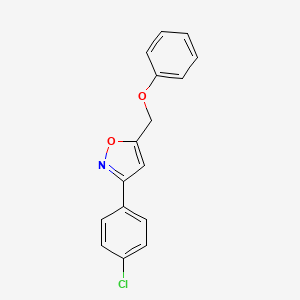
carboxami de](/img/structure/B2432025.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2432031.png)
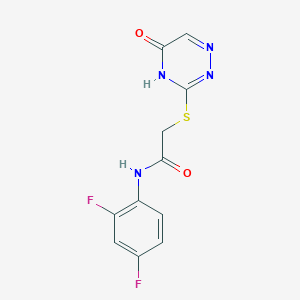

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)
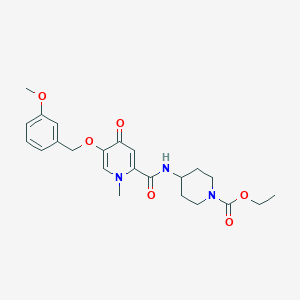
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)